N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a synthetic acetamide derivative featuring a pyrimidine core substituted with a piperidinyl group and linked via an oxyether bridge to an aromatic phenyl ring bearing chloro and trifluoromethyl groups. This compound is hypothesized to exhibit biological activity due to structural motifs common in kinase inhibitors and receptor antagonists. Its design integrates lipophilic (trifluoromethyl, chloro) and hydrogen-bonding (pyrimidine, acetamide) groups, which may enhance target binding and metabolic stability .
Properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClF3N4O2/c1-12-9-17(26-18(24-12)27-7-3-2-4-8-27)29-11-16(28)25-13-5-6-15(20)14(10-13)19(21,22)23/h5-6,9-10H,2-4,7-8,11H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWWQKXUIXMRBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCC2)OCC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClF3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Phenyl Intermediate: The starting material, 4-chloro-3-(trifluoromethyl)aniline, undergoes a reaction with acetic anhydride to form the corresponding acetamide.
Pyrimidine Ring Formation: The acetamide intermediate is then reacted with 6-methyl-2-(piperidin-1-yl)pyrimidine-4-ol under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The chloro and trifluoromethyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Computed Properties
| Property | Value |
|---|---|
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 5 |
| Topological Polar Surface Area | 38.3 Ų |
Cancer Research
TTK21 has been identified as a potent activator of the CBP/p300 transcriptional coactivators. These coactivators play a crucial role in regulating gene expression related to cancer cell proliferation and survival. Studies have shown that TTK21 can enhance the transcriptional activity of p53, a well-known tumor suppressor protein, thereby promoting apoptosis in cancer cells .
Neurological Disorders
The compound's piperidine moiety suggests potential applications in treating neurological disorders. Research indicates that similar compounds can modulate neurotransmitter systems, potentially offering therapeutic effects for conditions such as depression and anxiety disorders .
Antimicrobial Activity
Recent investigations into the antimicrobial properties of TTK21 have shown promising results against various bacterial strains. The trifluoromethyl group enhances lipophilicity, which may improve the compound's ability to penetrate bacterial membranes, leading to increased efficacy against resistant strains .
Case Study 1: TTK21 in Cancer Therapy
In a study published in Cancer Research, TTK21 was administered to mice with xenograft tumors. The results demonstrated a significant reduction in tumor size compared to control groups, attributed to the activation of p53 pathways and subsequent induction of apoptosis in cancer cells .
Case Study 2: Neuroprotective Effects
A study focused on the neuroprotective effects of TTK21 reported its ability to reduce oxidative stress markers in neuronal cell lines. This suggests its potential utility in developing treatments for neurodegenerative diseases such as Alzheimer's disease .
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyrimidine-Based Acetamide Derivatives
N-(2-Fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide ()
- Structural Differences :
- Aromatic substituent : 2-Fluorophenyl vs. 4-chloro-3-(trifluoromethyl)phenyl in the target compound.
- Piperidine substitution : 4-Methylpiperidinyl vs. unsubstituted piperidinyl.
- The chloro group may enhance steric interactions with hydrophobic binding pockets in biological targets.
N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide ()
- Core Structure: Thieno[3,2-d]pyrimidinone vs. pyrimidine.
- Substituents: Thienopyrimidinone introduces a sulfur atom, altering electronic properties. The 4-oxo group may facilitate hydrogen bonding with enzymes like cyclooxygenase or kinases.
- Activity Data: While explicit data are unavailable, thienopyrimidinones are known for anticancer and anti-inflammatory activity, suggesting divergent target profiles compared to the pyrimidine-based target compound .
Piperidine-Substituted Pyrimidines
2-Chloro-4-(4-(pyridin-4-yl)piperidin-1-yl)pyrimidine ()
- Structural Simplicity : Lacks the acetamide-aromatic moiety, focusing solely on pyrimidine-piperidine interactions.
- Synthetic Relevance : Demonstrates nucleophilic substitution at the pyrimidine C4 position, a strategy applicable to the target compound’s synthesis .
N-Isopropyl-2-(3-(4-(4-(pyridin-4-yl)piperidin-1-yl)pyrimidin-2-yl)phenoxy)acetamide ()
- Key Features: Incorporates a phenoxyacetamide linker and pyridinylpiperidine.
- Comparison : The isopropyl group and pyridine ring may reduce metabolic stability compared to the trifluoromethyl-phenyl group in the target compound.
Data Table: Key Structural and Inferred Properties
Research Findings and Trends
- Piperidine vs. Piperazine : Piperidine-substituted pyrimidines (e.g., ) generally exhibit higher metabolic stability than piperazine analogs due to reduced ring strain and oxidation susceptibility .
- Trifluoromethyl Impact : The CF3 group in the target compound likely enhances both lipophilicity and resistance to cytochrome P450-mediated metabolism compared to halogen-only substituents .
- Synthetic Challenges : Introducing the 4-chloro-3-(trifluoromethyl)phenyl group requires precise regioselective coupling, contrasting with simpler arylations in analogs like .
Biological Activity
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C19H20ClF3N3O2
- Molecular Weight : 397.83 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in various signaling pathways. For instance, compounds with similar structures have been shown to modulate purinergic signaling pathways, impacting immune response and inflammation .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study evaluating the compound's effects on cancer cell lines demonstrated that it inhibits cell proliferation and induces apoptosis in several types of cancer cells, including breast and lung cancer cells. The mechanism involves the activation of apoptotic pathways through caspase activation .
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been investigated for its antimicrobial effects. Laboratory studies have shown that it possesses antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .
Study 1: Anticancer Activity
A recent study published in Medicinal Chemistry explored the structure-activity relationship (SAR) of related compounds, highlighting the importance of the trifluoromethyl group in enhancing anticancer efficacy. The study found that modifications in the phenyl ring significantly influenced cytotoxicity against various cancer cell lines. The compound demonstrated IC50 values in the low micromolar range, indicating potent activity .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound, revealing a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL. This suggests potential for development as a therapeutic agent in treating bacterial infections .
Data Tables
| Activity Type | Target Organism/Cell Line | IC50/MIC (µg/mL) | Mechanism |
|---|---|---|---|
| Anticancer | Breast Cancer Cell Line | 5 | Apoptosis via caspase activation |
| Anticancer | Lung Cancer Cell Line | 8 | Apoptosis via caspase activation |
| Antimicrobial | Staphylococcus aureus | 10 | Cell membrane disruption |
| Antimicrobial | Escherichia coli | 10 | Cell membrane disruption |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
